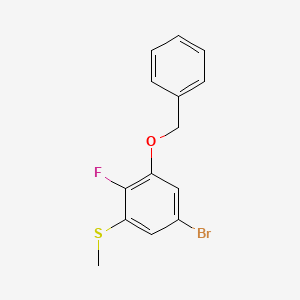
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane: is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, a fluorine atom, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring using halogenating agents such as bromine (Br2) and fluorine (F2) under controlled conditions.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylsulfane Group Addition:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfane group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to the formation of dehalogenated products.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different substituents replacing the benzyloxy group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein-ligand interactions.
Drug Development: Its unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Research may explore its potential as a therapeutic agent for treating diseases, particularly those involving oxidative stress or inflammation.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its derivatives may be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism by which (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity, while the methylsulfane group may participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane
- (3-(Benzyloxy)-4-fluoro-5-methylphenyl)(methyl)sulfane
Comparison:
- Structural Differences: The position of the substituents on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and potential applications.
- Reactivity: The presence of different substituents can affect the compound’s reactivity in various chemical reactions, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12BrFOS |
|---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-methylsulfanyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
VJSGWFKZUVUHMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















